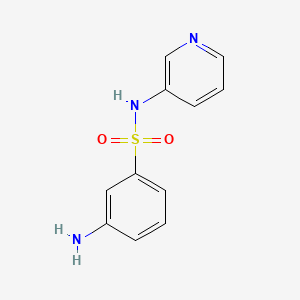

3-amino-N-pyridin-3-ylbenzenesulfonamide

CAS No.:

Cat. No.: VC13873016

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2S |

|---|---|

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | 3-amino-N-pyridin-3-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C11H11N3O2S/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10/h1-8,14H,12H2 |

| Standard InChI Key | RAGFYHJTQKWYKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)N |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

3-Amino-N-pyridin-3-ylbenzenesulfonamide (C₁₁H₁₁N₃O₂S) shares a molecular framework with its 4-amino isomer (CAS 599-81-5), differing only in the position of the amino group on the benzene ring . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 249.29 g/mol |

| Exact Mass | 249.06 Da |

| Topological Polar Surface Area (TPSA) | 93.46 Ų |

| LogP (Partition Coefficient) | 3.20 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The sulfonamide group (–SO₂NH–) bridges the benzene and pyridine rings, conferring polarity and hydrogen-bonding capacity, while the amino group at the 3-position introduces electron-donating effects that may influence reactivity .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of N-(heteroaryl)-sulfonamides typically involves nucleophilic substitution reactions. A patented method for analogous compounds (e.g., N-(3-amino-quinoxalin-2-yl)-sulfonamides) provides a relevant blueprint :

-

Step 1: Formation of Chlorinated Intermediate

-

Step 2: Amination

For 3-amino-N-pyridin-3-ylbenzenesulfonamide, this approach could be adapted by substituting quinoxaline intermediates with appropriately functionalized benzene precursors.

Physicochemical and Pharmacological Properties

Drug-Like Characteristics

The compound’s LogP (3.20) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its TPSA (93.46 Ų) aligns with orally bioavailable drugs, though the sulfonamide moiety may necessitate formulation adjustments for optimal absorption .

Future Directions and Applications

Medicinal Chemistry Optimization

-

Structural Modifications: Introducing electron-withdrawing groups to the pyridine ring could enhance metabolic stability.

-

Prodrug Strategies: Esterification of the sulfonamide may improve bioavailability.

Target Validation Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume